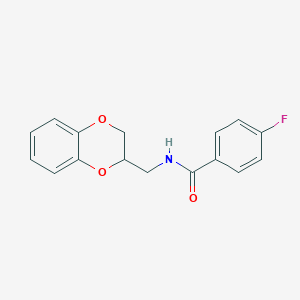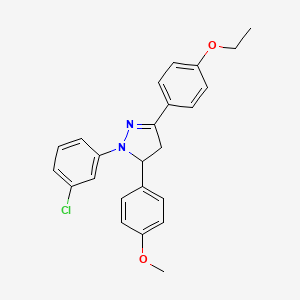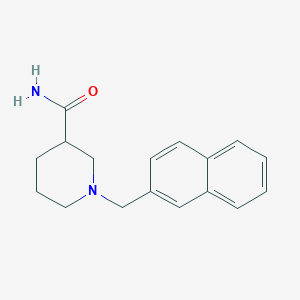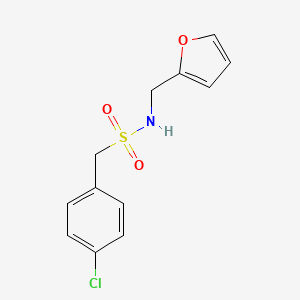![molecular formula C14H23NO4 B5108079 2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol, commonly known as Moxisylyte, is a vasodilator drug that is used to treat various medical conditions, including hypertension, angina pectoris, and Raynaud's disease. This chemical compound has been the subject of extensive scientific research to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
Moxisylyte works by blocking the alpha-adrenergic receptors in the blood vessels, which causes them to dilate and increase blood flow. This mechanism of action is similar to other vasodilator drugs, such as nitroglycerin.
Biochemical and physiological effects:
Moxisylyte has been shown to have a number of biochemical and physiological effects on the body. In addition to its vasodilatory effects, moxisylyte has been shown to increase the release of nitric oxide, which further enhances its vasodilatory effects. Moxisylyte has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using moxisylyte in lab experiments is its well-understood mechanism of action. This makes it a useful tool for studying the effects of vasodilation on various physiological processes. However, one limitation of using moxisylyte in lab experiments is that it may not accurately reflect the effects of other vasodilator drugs, which may have different mechanisms of action.
将来の方向性
There are several potential future directions for research on moxisylyte. One area of interest is in the treatment of pulmonary hypertension, which is a condition in which the blood vessels in the lungs become narrowed and can lead to heart failure. Moxisylyte has been shown to be effective in dilating the blood vessels in the lungs, and may be a promising treatment option for this condition. Another potential application of moxisylyte is in the treatment of erectile dysfunction, as it has been shown to enhance blood flow to the penis. Further research is needed to fully understand the potential benefits and limitations of using moxisylyte in these and other medical conditions.
In conclusion, moxisylyte is a vasodilator drug that has been extensively studied for its potential use in the treatment of hypertension, angina pectoris, and Raynaud's disease. Its mechanism of action, biochemical and physiological effects, and potential future applications have been the subject of extensive scientific research. While there are some limitations to using moxisylyte in lab experiments, it remains a useful tool for studying the effects of vasodilation on various physiological processes. Further research is needed to fully understand the potential benefits and limitations of using moxisylyte in various medical conditions.
合成法
Moxisylyte is synthesized by reacting 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride to form 2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol.
科学的研究の応用
Moxisylyte has been extensively studied for its potential use in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of hypertension. Studies have shown that moxisylyte can effectively lower blood pressure by dilating blood vessels and increasing blood flow.
特性
IUPAC Name |
2-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-15(6-8-16)7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,16H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMKSDUDWCCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)



![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)



![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)
